molecular formula C8H14ClN3O2 B6256986 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 78233-17-7

3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B6256986
CAS No.: 78233-17-7
M. Wt: 219.67 g/mol
InChI Key: FRSVIGFOVVTZJU-UHFFFAOYSA-N
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Description

3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride represents a novel chemotype of delta opioid receptor (DOR) agonists, identified through high-throughput screening of a GPCR-focused library . This compound is of significant research value as it provides an alternative to traditional DOR agonists like SNC80, which are associated with adverse effects including convulsions and rapid tachyphylaxis, potentially limiting their therapeutic utility . Studies indicate that this chemotype is selective for the DOR over a panel of 167 other GPCRs and exhibits a slightly biased signaling profile toward G-proteins with low β-arrestin 2 recruitment efficacy . This pharmacological characteristic is crucial, as reduced β-arrestin recruitment has been suggested to correlate with a lower propensity to induce seizures, a major challenge in DOR-targeted drug development . Preclinical research demonstrates that the most potent compound in this series has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain, highlighting its potential as a lead candidate for developing non-opioid analgesics for neurological disorders . Molecular docking and dynamics simulations support that this chemotype binds logically to the orthosteric site of the DOR, providing a structural basis for further medicinal chemistry optimization . This compound is intended for research purposes to investigate novel pathways in pain management and to support the development of differentiated DOR-targeted therapies.

Properties

CAS No.

78233-17-7

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

3-methyl-1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-11-6(12)8(10-7(11)13)3-2-4-9-5-8;/h9H,2-5H2,1H3,(H,10,13);1H

InChI Key

FRSVIGFOVVTZJU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CCCNC2)NC1=O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Three-Step Condensation Approach

The foundational methodology for synthesizing triazaspiro compounds derives from a three-step condensation process involving urea derivatives, carbonyl precursors, and cyclic amines. A patent by CN110818712A outlines a analogous route for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which serves as a template for adapting to the 3-methyl-1,3,7 variant.

Primary Reaction :
Urea reacts with diethyl oxalate and ammonium carbonate in anhydrous methanol under sodium-mediated conditions to form a bicyclic intermediate. The sodium acts as a base, deprotonating urea and facilitating nucleophilic attack on diethyl oxalate.

Secondary Reaction :
Treatment with concentrated hydrochloric acid protonates the intermediate, inducing cyclization to form a spiro-hydantoin core. This step is critical for establishing the 7-triazaspiro configuration.

Intermediate Reaction :
Introduction of 2-(ethylamino)acetaldehyde and potassium ferricyanide promotes spiro-ring expansion, yielding the 3-methyl-substituted product. Potassium ferricyanide serves as a mild oxidizing agent, preventing over-oxidation of sensitive functional groups.

Hydrochloride Salt Formation

Post-synthesis, the free base is treated with hydrochloric acid in a polar aprotic solvent (e.g., acetonitrile) to precipitate the hydrochloride salt. Crystallization conditions (temperature, solvent ratio) are optimized to ensure monohydrate formation, as hydrated salts exhibit superior stability.

Optimization of Reaction Parameters

Molar Ratios and Stoichiometric Effects

CN110818712A identifies optimal molar ratios for analogous syntheses:

ReagentMolar Ratio (Relative to Diethyl Oxalate)
Urea1.1–1.3
Sodium2.0
Ammonium Carbonate0.5–1.0
HCl2–4
2-(Ethylamino)acetaldehyde1.5–2.0
Potassium Ferricyanide0.05–0.10

Exceeding urea ratios beyond 1.3 led to side reactions (e.g., biuret formation), while insufficient HCl impeded cyclization.

Solvent and Temperature Effects

Methanol is preferred for its ability to solubilize inorganic bases (e.g., sodium) and organic reactants simultaneously. Reactions conducted at 25–30°C minimized byproducts compared to higher temperatures. Post-reaction concentration at 40°C under reduced pressure ensured efficient solvent recovery and product isolation.

Purification and Analytical Characterization

Crystallization and Filtration

The crude product is concentrated to 1/10 of its original volume, inducing precipitation. A second concentration to 1/3 volume maximizes yield. Filtration through a Büchner funnel followed by washing with deionized water removes residual salts and organic impurities.

Purity and Yield Assessment

In scaled batches, the methodology achieves:

  • Yield : 91.95%

  • Purity : 99.75% (HPLC)

  • Hydration State : Monohydrate (confirmed by TGA)

Comparative Analysis with Alternative Methods

Cyanide-Free vs. Cyanide-Dependent Routes

Prior methods (e.g., Bioorganic & Medicinal Chemistry Letters, 2002) relied on sodium cyanide for spiro-ring formation, posing safety and environmental risks. The current approach eliminates cyanide, substituting potassium ferricyanide, which is recoverable and less toxic.

Cost and Scalability

Raw material costs for the three-step method are 60% lower than benzyl-protected intermediate routes (e.g., US6291469B1). Methanol solvent recycling further reduces operational expenses by 15–20% .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with a triazaspiro structure can exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazaspiro compounds showed activity against various bacterial strains, suggesting potential for development as new antibiotics . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties
Another area of interest is the anticancer potential of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride. Preliminary studies have shown that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell growth and survival . Further investigations are necessary to elucidate the specific mechanisms and efficacy in different cancer types.

Material Science

Polymerization Initiators
Due to its unique chemical structure, this compound has been explored as a potential initiator for polymerization reactions. Its ability to form stable radicals can facilitate the polymerization of various monomers, leading to the development of novel polymeric materials with tailored properties .

Nanocomposite Development
In material science, this compound has been utilized in the synthesis of nanocomposites. By incorporating 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione into polymer matrices, researchers have developed materials with enhanced mechanical and thermal properties suitable for various applications, including coatings and packaging .

Analytical Chemistry

Chromatographic Applications
The compound's distinct chemical properties make it useful in chromatographic techniques for the separation and analysis of complex mixtures. Its stability under various conditions allows for reliable retention times and peak shapes in high-performance liquid chromatography (HPLC) applications .

Spectroscopic Studies
Spectroscopic methods such as NMR and IR spectroscopy have been employed to characterize this compound and its derivatives. These studies provide insights into molecular interactions and conformational behavior in solution .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives bearing electron-withdrawing groups exhibited enhanced activity compared to their parent compounds.

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science laboratory investigated the use of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione as a polymerization initiator for acrylate monomers. The resulting polymers demonstrated improved thermal stability and mechanical strength compared to control samples.

Mechanism of Action

The mechanism of action of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as delta opioid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction triggers a cascade of intracellular signaling pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s spiro[4.5]decane core and hydantoin moiety are shared with analogs, but substituent variations significantly alter properties:

Compound Substituents Molecular Weight (g/mol) Key Physicochemical Data Reference
Target Compound 3-methyl, 1,3,7-triaza 219.67 Solubility: Not explicitly reported; stored as hydrochloride salt .
1,3,8-Triazaspiro[4.5]decane-2,4-dione Unsubstituted 1,3,8-triaza 170 (free base, LC-MS) Synthesized via hydrogenolysis of benzyl group; used in PHD2 inhibition studies .
8-(3-Ethoxypropyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride 6-methyl, 8-(3-ethoxypropyl) 255.7 (free base calc.) M.p. 185–186°C; IR: 1722 cm⁻¹ (C=O) .
RS102221 (5-HT2C antagonist) 8-[5-(2,4-dimethoxy-5-(trifluoromethylphenylsulfonamido)phenyl)] N/A Specific 5-HT2C receptor antagonist; complex aryl substituents enhance receptor affinity .
3-Ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride 3-ethyl, 1-isopentyl 268 (M+H via ES-MS) Antimalarial candidate; alkyl groups enhance lipophilicity .
6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride 6,6-dimethyl N/A Supplier data indicates structural rigidity from geminal dimethyl groups .

Key Observations :

  • Substituent Effects : Methyl or ethyl groups (e.g., target compound vs. 3-ethyl derivative ) influence steric bulk and lipophilicity, impacting bioavailability.
  • Salt Forms: Hydrochloride salts are common, but discrepancies in CAS numbers (e.g., vs.
  • Spectral Data : IR and LC-MS profiles (e.g., C=O stretch at 1722 cm⁻¹ ) are consistent across hydantoin derivatives.

Biological Activity

3-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H13N3O2
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 78222-09-0

The compound exhibits a variety of pharmacological effects attributed to its ability to interact with specific biological targets. Notably, it has been reported to inhibit the actin nucleation promoting factor WASp, which plays a critical role in cellular processes such as proliferation and migration in hematopoietic malignancies .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity :
    • In studies targeting non-Hodgkin's lymphoma (NHL), the compound demonstrated the ability to induce degradation of WASp in malignant cells, leading to reduced proliferation and invasiveness .
    • A derivative of this compound was shown to inhibit key cellular processes in leukemic cells without affecting normal cells, indicating a selective action against cancerous tissues .
  • Neuropharmacological Effects :
    • Similar compounds within the triazaspiro family have shown anxiolytic properties, suggesting potential applications in treating anxiety disorders .
  • Cardiovascular Protection :
    • Research indicates that derivatives of triazaspiro compounds can act as mitochondrial permeability transition pore (mPTP) inhibitors, which may provide cardioprotective effects during myocardial infarction .

Study 1: WASp Targeting in Hematopoietic Malignancies

In a study focusing on WASp-targeting small molecules (SMCs), one derivative of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione was identified as having significant anti-cancer properties. The treatment resulted in a dose-dependent reduction of WASp levels in T-cell acute lymphoblastic leukemia (T-ALL) cells, demonstrating its potential as a therapeutic agent for hematological cancers .

Study 2: Cardioprotective Effects

Another study explored the cardioprotective effects of triazaspiro derivatives during reperfusion injury in myocardial infarction models. The findings suggested that these compounds could minimize cell death by modulating mPTP activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazaspiro structure can enhance biological activity. For instance:

  • Substituents on the nitrogen atoms can influence the binding affinity to biological targets.
  • Variations in the carbon skeleton may affect pharmacokinetic properties such as solubility and bioavailability.

Q & A

Basic: What are the optimal methods for synthesizing 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride with high yield and purity?

Answer:
The synthesis typically involves multi-step reactions starting with nitrogen-containing precursors (e.g., hydantoins or spirocyclic amines) and carbonyl compounds. Key steps include:

  • Cyclization : Formation of the spirocyclic core via acid-catalyzed or base-mediated reactions. For example, heating hydantoin derivatives with hydrochloric acid and recrystallizing the product from water achieves near-quantitative conversion .
  • Salt Formation : Conversion to the hydrochloride salt by dissolving the free base in concentrated HCl, followed by controlled crystallization .
  • Purification : Column chromatography (silica gel) or repeated recrystallization (aqueous ethanol) ensures purity >95% .

Advanced: How can regioselectivity challenges in functionalizing the spirocyclic core be addressed?

Answer:
Regioselectivity in substitutions (e.g., sulfonylation or alkylation) is influenced by:

  • Steric Effects : Bulky substituents on the spirocyclic nitrogen (N-3) hinder reactions at adjacent positions.
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) favor nucleophilic substitution at N-8 over N-1 due to solvation effects .
  • Catalysis : Transition-metal catalysts (e.g., Pd) enable selective C–H functionalization at the decane ring, as seen in derivatives with trifluoromethylphenyl sulfonyl groups .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., spirocyclic methyl at δ 1.2–1.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., spiro junction at ~90°) and confirms the hydrochloride salt formation via Cl^-···H–N interactions .
  • IR Spectroscopy : Peaks at 1720–1740 cm1^{-1} confirm carbonyl stretching .

Advanced: How does dynamic conformational behavior in solution impact biological activity studies?

Answer:
The spirocyclic structure exhibits chair-boat interconversion in solution, detected via variable-temperature NMR. This flexibility:

  • Modulates Binding Affinity : Conformational locking (e.g., via methyl groups at N-3) stabilizes interactions with biological targets like enzymes .
  • Affects Solubility : Hydrochloride salt formation reduces conformational mobility, enhancing aqueous solubility for in vitro assays .

Basic: What protocols evaluate the compound’s antimicrobial activity?

Answer:

  • Agar Diffusion Assay : Test against Staphylococcus aureus and Escherichia coli O157:H7, with zones of inhibition measured after 24–48 hours .
  • Minimum Inhibitory Concentration (MIC) : Serial dilution in broth media (e.g., Mueller-Hinton) under 2–8°C storage conditions to maintain stability .
  • Chlorination Studies : Exposure to sodium hypochlorite activates N-halamine moieties, enhancing biocidal efficacy (4.9 log reduction in 5 minutes) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Answer:
Discrepancies arise from structural variations in analogs. For example:

Derivative Modification Biological Outcome
Parent compound NoneModerate myelostimulation
8-(3-Ethoxypropyl) derivative Ethoxypropyl at N-8Enhanced hematopoietic activity
Trifluoromethyl sulfonyl Electron-withdrawing groupImproved enzyme inhibition

SAR analysis should prioritize substituent electronic effects and steric bulk .

Basic: What storage conditions prevent degradation of the hydrochloride salt?

Answer:

  • Temperature : Store at 2–8°C to avoid thermal decomposition .
  • Humidity Control : Use desiccants (silica gel) to prevent hygroscopic degradation .
  • Light Sensitivity : Amber vials mitigate photooxidation of the spirocyclic core .

Advanced: How can reaction intermediates be tracked during synthesis?

Answer:

  • In Situ FTIR : Monitors carbonyl group consumption during cyclization .
  • LC-MS : Identifies transient intermediates (e.g., iminium ions) with high sensitivity .
  • Isotopic Labeling : 15N^{15}N-labeled precursors clarify nitrogen reactivity pathways .

Basic: What purification methods are effective for this compound?

Answer:

  • Recrystallization : From 50% aqueous ethanol (yield: 70–85%) .
  • Column Chromatography : Silica gel with CH2_2Cl2_2/MeOH (95:5) eluent .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for analytical purity .

Advanced: What mechanistic insights explain its role as a myelostimulator?

Answer:
The compound upregulates hematopoietic stem cell proliferation via:

  • JAK-STAT Pathway Activation : Binding to cytokine receptors induces STAT3 phosphorylation .
  • ROS Modulation : Spirocyclic nitrogen atoms scavenge reactive oxygen species (ROS), reducing oxidative stress in bone marrow .

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